1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
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Overview
Description
A-688057 is an H3 antagonist/inverse agonist that may play a role in cognition.
Scientific Research Applications
Synthesis and Characterization
1H-pyrazole derivatives are involved in various synthesis and characterization studies. For instance, a study by Naveen et al. (2021) demonstrated an effective route for synthesizing substituted pyrazole through a 3+2 annulation method, with characterization using NMR, mass, UV-Vis, and CHN analysis (Naveen et al., 2021). Similarly, Titi et al. (2020) synthesized and characterized pyrazole derivatives, including studying their crystal structures (Titi et al., 2020).
Biological Activity and Applications
Pyrazole derivatives have been studied for their biological activities. Research by Munier-Lehmann et al. (2015) identified a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, acting as inhibitors of human dihydroorotate dehydrogenase (DHODH) (Munier-Lehmann et al., 2015). Another study by Kikuchi et al. (2015) found that pyrazole-alkaloids isolated from watermelon seeds showed inhibitory activity in melanogenesis (Kikuchi et al., 2015).
Corrosion Inhibition
The application of pyrazole derivatives in corrosion inhibition was explored by Herrag et al. (2007), where they evaluated compounds as corrosion inhibitors for steel in hydrochloric acid (Herrag et al., 2007).
Crystallography and Structural Studies
Crystallographic and structural studies are also a significant area of research for 1H-pyrazole derivatives. For instance, studies by Yıldırım et al. (2005) involved experimental and theoretical examination of the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid (Yıldırım et al., 2005).
Electrochemical Studies
Electrochemical behavior of pyrazole derivatives has been studied, as seen in research by Costea et al. (2006), focusing on the voltammetric behavior of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles in nonaqueous media (Costea et al., 2006).
Quantum Chemical Calculations
Halim & Ibrahim (2022) conducted quantum-chemical calculations on novel pyrazole derivatives, focusing on their electronic structure and thermodynamic properties (Halim & Ibrahim, 2022).
properties
CAS RN |
460748-95-2 |
---|---|
Product Name |
1H-Pyrazole, 4-(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- |
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]-1H-pyrazole |
InChI |
InChI=1S/C18H21N3O/c1-13-3-2-7-21(13)8-6-17-10-15-9-14(4-5-18(15)22-17)16-11-19-20-12-16/h4-5,9-13H,2-3,6-8H2,1H3,(H,19,20)/t13-/m1/s1 |
InChI Key |
DATDVQKGDSNVRT-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CNN=C4 |
SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CNN=C4 |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CNN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A-688057, A688057, A 688057 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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